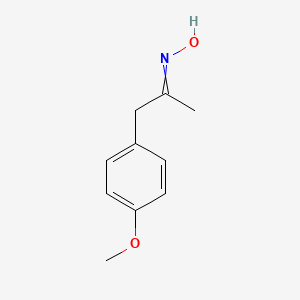

1-(4-Methoxyphenyl)acetoneoxime

Description

BenchChem offers high-quality 1-(4-Methoxyphenyl)acetoneoxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Methoxyphenyl)acetoneoxime including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

52271-41-7 |

|---|---|

Molecular Formula |

C10H13NO2 |

Molecular Weight |

179.22 g/mol |

IUPAC Name |

N-[1-(4-methoxyphenyl)propan-2-ylidene]hydroxylamine |

InChI |

InChI=1S/C10H13NO2/c1-8(11-12)7-9-3-5-10(13-2)6-4-9/h3-6,12H,7H2,1-2H3 |

InChI Key |

XCAWVHHYSAGLPZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=NO)CC1=CC=C(C=C1)OC |

Origin of Product |

United States |

Foundational & Exploratory

1-(4-Methoxyphenyl)acetoneoxime chemical structure properties

Executive Summary

1-(4-Methoxyphenyl)propan-2-one oxime (also known as p-methoxybenzyl methyl ketoxime) is a critical nitrogenous intermediate in the synthesis of phenethylamine derivatives. While structurally simple, its importance lies in its role as a divergent precursor: it can be reduced to form primary amines (such as the sympathomimetic agent Hydroxyamphetamine or the controlled substance PMA) or rearranged via the Beckmann protocol to form N-substituted amides.

This guide provides a comprehensive technical analysis of the oxime’s physicochemical properties, synthetic kinetics, stereochemical challenges (E/Z isomerism), and analytical fingerprints (NMR/MS), designed for researchers in medicinal chemistry and forensic toxicology.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

The compound is a ketoxime derivative of the substituted phenylacetone, 1-(4-methoxyphenyl)propan-2-one. It typically exists as a crystalline solid, contrasting with its liquid ketone precursor.

Table 1: Physicochemical Data

| Property | Specification |

| IUPAC Name | (E/Z)-N-(1-(4-methoxyphenyl)propan-2-ylidene)hydroxylamine |

| Common Name | p-Methoxybenzyl methyl ketoxime |

| Molecular Formula | C₁₀H₁₃NO₂ |

| Molecular Weight | 179.22 g/mol |

| Precursor CAS | 122-84-9 (Ketone: 1-(4-Methoxyphenyl)propan-2-one) |

| Physical State | Crystalline Solid (White to off-white) |

| Solubility | Soluble in EtOH, MeOH, CHCl₃; poorly soluble in H₂O |

| Melting Point | Typically 70–85 °C (dependent on E/Z ratio and purity) |

Synthesis & Stereochemistry

Synthetic Pathway

The standard synthesis involves the condensation of 1-(4-methoxyphenyl)propan-2-one with hydroxylamine hydrochloride in the presence of a base (sodium acetate or sodium hydroxide) to buffer the HCl byproduct. This reaction is reversible but is driven to completion by the precipitation of the oxime or removal of water.

Stereochemical Isomerism (E/Z)

Unlike symmetrical ketones, 1-(4-methoxyphenyl)propan-2-one is unsymmetrical. This results in the formation of two geometric isomers:

-

E-isomer (Anti): The hydroxyl group is anti to the sterically bulkier 4-methoxybenzyl group. This is generally the thermodynamic product.

-

Z-isomer (Syn): The hydroxyl group is syn to the 4-methoxybenzyl group.

The ratio of E:Z isomers affects subsequent reactions, particularly the Beckmann rearrangement, which is stereospecific.

Figure 1: Synthesis and Isomerization Mechanism

Caption: Condensation of ketone with hydroxylamine yields a mixture of E/Z isomers, with the E-isomer typically favored due to steric repulsion between the oxime hydroxyl and the benzyl methylene.

Analytical Profiling

Accurate identification requires distinguishing the oxime from its ketone precursor and potential rearrangement products.

Nuclear Magnetic Resonance (¹H NMR)

The oxime functionality induces a distinct chemical shift in the alpha-protons compared to the ketone.

-

Solvent: CDCl₃, 400 MHz.

-

Aromatic Region: Two doublets (AA'BB' system) at δ 6.85 and δ 7.15 ppm (J ≈ 8.5 Hz), characteristic of the p-methoxy substitution.

-

Methoxy Group: Singlet at δ 3.79 ppm .

-

Benzylic CH₂: Singlet (or split due to isomerism) at δ 3.45–3.60 ppm . Note: This is upfield from the ketone's CH₂ (δ 3.65) due to the change in hybridization anisotropy.

-

Methyl Group: Singlet at δ 1.75–1.85 ppm .

-

N-OH Proton: Broad singlet at δ 8.5–10.0 ppm (concentration dependent, D₂O exchangeable).

Mass Spectrometry (GC-MS)

-

Molecular Ion (M⁺): m/z 179.

-

Base Peak: Often m/z 121 (methoxybenzyl cation) or m/z 136.

-

Fragmentation: Loss of OH (M-17) and loss of methyl radical are common pathways. The McLafferty rearrangement is less prominent than in the ketone due to the nitrogen presence.

Reactivity Profile

The oxime serves as a "chemical switch," directing the synthesis toward either amines (reduction) or amides (rearrangement).

Beckmann Rearrangement

Treatment with acid catalysts (e.g., PCl₅, SOCl₂, H₂SO₄) induces the Beckmann rearrangement.

-

Migratory Aptitude: The group anti to the hydroxyl group migrates.

-

Major Pathway: Migration of the 4-methoxybenzyl group (secondary/aryl character > methyl) is electronically favored, yielding N-(4-methoxybenzyl)acetamide .

-

Minor Pathway: Migration of the methyl group yields N-methyl-2-(4-methoxyphenyl)acetamide .

Reduction to Amines

Reduction of the C=N bond is the primary route to phenethylamines in drug development.

-

Reagents: Lithium Aluminum Hydride (LAH), Sodium/Ethanol, or Catalytic Hydrogenation (H₂/Pd-C).

-

Product: 1-(4-Methoxyphenyl)propan-2-amine .

-

Context: This amine is known as PMA (para-methoxyamphetamine) or MTA. In legitimate pharmaceutical research, it is a precursor to Hydroxyamphetamine (via O-demethylation), used diagnostically for Horner's syndrome.

-

Figure 2: Divergent Reaction Pathways

Caption: Acidic conditions trigger rearrangement to amides, while reducing agents convert the oxime to the primary amine.

Safety & Regulatory Considerations

Precursor Status

While the oxime itself is not always explicitly scheduled in every jurisdiction, it is a direct, one-step precursor to 4-Methoxyamphetamine (PMA) , a Schedule I controlled substance in the US and many other nations.

-

Forensic Relevance: The presence of this oxime in biological or seized samples is a specific marker for the "leuckart-style" or oxime-reduction synthesis of PMA.

Handling & Stability

-

Thermal Instability: Oximes can undergo violent decomposition at high temperatures, especially in the presence of strong acids (Beckmann conditions).

-

Toxicology: Data is limited, but p-methoxy compounds can exhibit serotonergic activity. Handle as a potential irritant and sensitizer.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 31231, 1-(4-Methoxyphenyl)propan-2-one. Retrieved from [Link]

- Nadendla, R. R. (2005).Principles of Organic Medicinal Chemistry. New Age International. (Describes synthesis of Hydroxyamphetamine via p-methoxybenzyl methyl ketoxime).

-

Organic Chemistry Portal. Beckmann Rearrangement. Retrieved from [Link]

Technical Monograph: 4-Methoxyphenylacetone Oxime

The following technical guide is structured to provide an authoritative, deep-dive resource for researchers and drug development professionals. It prioritizes chemical accuracy, analytical validation, and regulatory awareness.

Primary CAS: 52271-41-7

Synonyms: PMPA Oxime; 1-(4-Methoxyphenyl)propan-2-one oxime;

Core Identity & CAS Search Strategy

For researchers working in forensic analysis or pharmaceutical synthesis, identifying the correct Chemical Abstracts Service (CAS) registry number for 4-Methoxyphenylacetone oxime is often complicated by database conflation with its parent ketone.

The "Identity Trap": Distinguishing Congeners

A common error in database searches is the retrieval of CAS 122-84-9 , which refers to the parent ketone, 4-Methoxyphenylacetone (PMPA), not the oxime. Furthermore, automated searches often conflate the propyl-chain oxime with the ethyl-chain analog, 4-Methoxyacetophenone oxime (CAS 2475-92-5 ).

Definitive Identification Table

| Compound Name | Structure Fragment | CAS Number | Status |

|---|---|---|---|

| 4-Methoxyphenylacetone Oxime | -CH₂-C(=NOH)-CH₃ | 52271-41-7 | Target Analyte |

| 4-Methoxyphenylacetone (PMPA) | -CH₂-C(=O)-CH₃ | 122-84-9 | Precursor (List I) |

| 4-Methoxyacetophenone Oxime | -C(=NOH)-CH₃ | 2475-92-5 | Structural Analog |

| 4-Methoxyamphetamine (PMA) | -CH₂-CH(NH₂)-CH₃ | 104-01-8 | Controlled (Sched I) |

Chemical Structure Data

-

Molecular Formula:

-

Molecular Weight: 179.22 g/mol

-

SMILES: COc1ccc(CC(C)=NO)cc1

-

InChIKey: (Specific to isomer, typically E/Z mixture) WFWKNGZODAOLEO-UHFFFAOYSA-N (Base skeleton)

Synthesis of Reference Standards

In forensic and analytical R&D, commercial standards for intermediates like PMPA oxime are frequently unavailable. The following protocol describes the preparation of an analytical reference standard via the condensation of PMPA with hydroxylamine.

Note: This protocol is for the generation of analytical reference materials (milligram scale) only.

Experimental Protocol

Reagents:

-

4-Methoxyphenylacetone (PMPA) [CAS 122-84-9]

-

Hydroxylamine Hydrochloride (

) -

Sodium Acetate (

) or Pyridine -

Ethanol (95%)

Methodology:

-

Dissolution: Dissolve 10 mmol of PMPA in 15 mL of Ethanol.

-

Activation: In a separate vessel, dissolve 15 mmol of

and 15 mmol of NaOAc in 5 mL of deionized water. -

Condensation: Add the aqueous hydroxylamine solution to the ethanolic ketone solution.

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 2–3 hours. Monitor consumption of ketone by TLC (Silica; Hexane:EtOAc 4:1).

-

Workup: Evaporate ethanol under reduced pressure. Resuspend residue in water and extract with Dichloromethane (DCM).

-

Purification: Dry organic layer over

, filter, and concentrate. The oxime typically presents as a viscous pale-yellow oil or low-melting solid which may crystallize upon standing at -20°C.

Synthesis Pathway Visualization

The following diagram illustrates the chemical transformation and the critical decision points for purification.

Caption: Figure 1. Synthesis workflow for generating PMPA Oxime reference material from the parent ketone.

Analytical Characterization

For researchers identifying this compound in complex matrices (e.g., seized samples or reaction mixtures), GC-MS is the gold standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

Unlike the ketone, the oxime exhibits a distinct fragmentation pattern due to the presence of the nitrogen atom and the potential for McLafferty rearrangements.

Predicted Mass Spectrum Data:

| Ion (m/z) | Abundance | Fragment Identity / Mechanism |

|---|

| 179 | Molecular Ion (M⁺) | Parent molecule [

Analytical Decision Tree

This workflow ensures positive identification and differentiation from the ketone precursor.

Caption: Figure 2. Analytical decision tree for differentiating PMPA Oxime from its parent ketone using Mass Spectrometry.

Regulatory & Safety Context

Understanding the legal status of 4-Methoxyphenylacetone oxime is critical for compliance.

-

Precursor Status: While the parent ketone (PMPA, CAS 122-84-9) is a List I Chemical in the United States (DEA) and widely controlled internationally due to its use in manufacturing PMA/PMMA, the oxime (CAS 52271-41-7) is an intermediate.

-

"Masked" Precursors: Regulatory bodies increasingly view oximes as "masked precursors" because they can be easily hydrolyzed back to the ketone or reduced directly to the amine.

-

Compliance: Researchers must treat this compound with the same security protocols as List I chemicals. Possession without a valid research justification may be construed as intent to manufacture controlled substances under analogue acts.

References

-

LookChem. (n.d.). 4-Methoxyphenylacetone oxime (CAS 52271-41-7) Product Information. Retrieved from [Link]

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for 4-Methoxyphenylacetone. Retrieved from [Link]

-

United Nations Office on Drugs and Crime (UNODC). (2023). Recommended Methods for the Identification and Analysis of Amphetamine, Methamphetamine and their Ring-Substituted Analogues in Seized Materials. Retrieved from [Link]

1-(4-Methoxyphenyl)propan-2-one oxime molecular weight

Technical Whitepaper: 1-(4-Methoxyphenyl)propan-2-one Oxime Molecular Profiling, Synthetic Workflows, and Downstream Pharmacological Applications

Executive Summary

1-(4-Methoxyphenyl)propan-2-one oxime (commonly referred to as 4-methoxyphenylacetone oxime) is a highly versatile chemical intermediate utilized extensively in the synthesis of substituted phenethylamines, hydroxylamines, and targeted neurological agents. As a Senior Application Scientist, understanding the precise physicochemical profile and the causality behind its synthetic workflows is paramount for optimizing yields and ensuring high-purity downstream drug development. This guide provides a rigorous analysis of its molecular weight calculation, structural properties, and self-validating experimental protocols.

Physicochemical Profiling & Exact Molecular Weight

The precise molecular weight of 1-(4-Methoxyphenyl)propan-2-one oxime is derived from its molecular formula, C₁₀H₁₃NO₂ . Accurate mass calculation is critical for stoichiometric precision during downstream reduction or catalytic hydrogenation.

Molecular Weight Calculation:

-

Carbon (C): 10 atoms × 12.011 g/mol = 120.110 g/mol

-

Hydrogen (H): 13 atoms × 1.008 g/mol = 13.104 g/mol

-

Nitrogen (N): 1 atom × 14.007 g/mol = 14.007 g/mol

-

Oxygen (O): 2 atoms × 15.999 g/mol = 31.998 g/mol

-

Total Exact Mass: 179.219 g/mol

Table 1: Core Physicochemical Properties

| Property | Value |

| IUPAC Name | 1-(4-Methoxyphenyl)propan-2-one oxime |

| Common Synonym | 4-Methoxyphenylacetone oxime |

| CAS Registry Number | 52271-41-7[1] |

| Molecular Formula | C₁₀H₁₃NO₂ |

| Molecular Weight | 179.219 g/mol |

| Precursor Ketone CAS | 122-84-9 (4-Methoxyphenylacetone)[1] |

Synthetic Pathways & Mechanistic Causality

The synthesis of 4-methoxyphenylacetone oxime can be achieved via two primary routes: the classical oximation of the corresponding ketone, or the advanced electrochemical reduction of a nitroalkene precursor.

Pathway A: Direct Oximation

The classical approach involves reacting 4-methoxyphenylacetone with hydroxylamine hydrochloride.

-

Causality & Logic: This reaction requires a carefully buffered environment (pH ~5). If the solution is too acidic, the nucleophilic lone pair on the hydroxylamine nitrogen remains protonated (as an unreactive ammonium salt). If it is too basic, the carbonyl oxygen of the ketone is not sufficiently protonated to act as a strong electrophile. A pH of 5 optimizes the equilibrium, allowing rapid nucleophilic attack and subsequent dehydration to form the oxime.

Pathway B: Electrochemical Reduction

A highly selective route involves the controlled potential electrolysis of 1-methoxy-4-(2-nitroprop-1-enyl)benzene[2].

-

Causality & Logic: This method utilizes a divided electrochemical cell. The physical division (e.g., a glass frit diaphragm) prevents the newly formed oxime at the cathode from migrating to the anode, where it would undergo destructive oxidative cleavage. By strictly controlling the potential between -0.25 V to -0.55 V (vs. SCE), the process is halted at a 4-electron reduction (yielding the oxime) rather than proceeding to the 8-electron reduction (yielding the primary amine)[2].

Graph 1: Primary synthetic routes to 1-(4-Methoxyphenyl)propan-2-one oxime.

Downstream Pharmacological Workflows

Once synthesized, the oxime acts as a stable, isolable intermediate for downstream drug development. It is predominantly reduced to either a hydroxylamine derivative or a primary amine (such as PMA derivatives).

Graph 2: Downstream reduction pathways of the oxime intermediate.

Self-Validating Experimental Protocols

Protocol 1: Electrochemical Synthesis of the Oxime[2]

This protocol operates as a self-validating system by tracking current consumption (Faradays per mole) to ensure reaction completion without over-reduction.

Table 2: Electrochemical Cell Parameters

| Parameter | Specification |

| Cathode | Graphite P 127 (9 cm²) or Hg pool (19.5 cm²) |

| Anode | Pt foil (2 cm²) |

| Reference Electrode | SCE with Luggin capillary |

| Catholyte | 30 mL 0.1M H₂SO₄ in Isopropanol/Water (3:2, v/v) |

| Substrate Loading | 3 mmol 1-methoxy-4-(2-nitroprop-1-enyl)benzene |

Step-by-Step Methodology:

-

Cell Assembly: Charge the cathodic compartment with the catholyte and substrate. Fill the anodic chamber with 8 mL of supporting electrolyte. Introduce the anodic chamber into the catholyte to minimize inter-electrode space[2].

-

Electrolysis: Under constant stirring and cooling (10–15 °C), apply a controlled potential of -0.25 to -0.55 V (SCE).

-

Validation Checkpoint: Monitor the current. The reaction is complete when 4.0–4.2 F·mol⁻¹ has been consumed and the current drops below 10 mA[2]. Causality: 4 Faradays represent the exact stoichiometric requirement for a 4-electron nitro-to-oxime reduction.

-

Workup & Hydrolysis Reversal: Treat the catholyte with 10 mmol of hydroxylammonium chloride in 25 mL of water, neutralizing to pH ~5 with saturated NaHCO₃[2]. Causality: The acidic catholyte often causes partial hydrolysis of the product into the ketone; this step re-oximates any hydrolyzed byproduct, maximizing yield.

-

Extraction: Stir for 1 hour, dilute with 100 mL water, and extract with ether (3x). Wash with brine, dry over MgSO₄, and concentrate to yield 4-methoxyphenylacetone oxime (Yield: ~91%)[2].

Protocol 2: Reduction to N-(2-(4-Methoxyphenyl)-1-methylethyl)hydroxylamine[3]

This protocol utilizes Sodium Cyanoborohydride (NaBH₃CN) for selective reduction.

Step-by-Step Methodology:

-

Solvation: Dissolve 23.7 g (0.13 mol) of 4-methoxyphenylacetone oxime in 200 mL of methanol[3].

-

pH Calibration (Critical): Adjust the solution to exactly pH 3 using dilute hydrochloric acid[3].

-

Hydride Addition: Introduce 8.3 g (0.13 mol) of NaBH₃CN in small portions. Causality: NaBH₃CN is uniquely stable in mild acid. Maintaining pH 3 via simultaneous dropwise addition of dilute HCl is critical to protonate the oxime (activating it for hydride attack) without causing rapid decomposition of the borohydride into toxic HCN gas[3].

-

Maturation: Stir the mixture overnight at room temperature[3].

-

Quenching & Extraction: Bring the pH to 1 with HCl to destroy excess hydride, then evaporate the methanol. Extract the aqueous residue with methylene chloride (3 × 100 mL). Wash organic phases with water, dry over Na₂SO₄, and evaporate to yield the hydroxylamine hydrochloride salt (Yield: ~80%, melting point 124° C)[3].

References

- electrochem reduction of 1-nitroalkenes to amine Success! :)

- Synthesis of N-(2-(4-Methoxyphenyl)-1-methylethyl)

- 4-Methoxyphenylacetone 122-84-9 wiki Source: Guidechem URL

Sources

The Solvation Thermodynamics and Solubility Profile of p-Anisylacetone Oxime in Organic Solvents

Executive Summary

The rational selection of organic solvents is a critical path in the synthesis, purification, and formulation of active pharmaceutical ingredients (APIs) and their intermediates. p-Anisylacetone oxime (systematically known as 4-(4-methoxyphenyl)butan-2-one oxime, CAS No. 52271-43-9)[1][2] is a highly versatile intermediate utilized in the synthesis of complex alkaloids, functionalized amines, and targeted therapeutics.

This whitepaper provides an in-depth technical analysis of the solubility behavior of p-anisylacetone oxime across various organic solvent classes. By examining the thermodynamic principles of its dissolution—specifically the interplay between its hydrophobic anisyl moiety and its hydrogen-bonding ketoxime group—this guide equips process chemists with the predictive frameworks and empirical protocols necessary to optimize crystallization, extraction, and reaction media.

Molecular Anatomy and Solvation Thermodynamics

To predict and manipulate the solubility of p-anisylacetone oxime, one must first deconstruct its molecular architecture and understand the causality behind its solvent interactions.

Structural Drivers of Solubility

The molecule features three distinct domains that dictate its Hansen Solubility Parameters (HSP):

-

p-Methoxyphenyl (Anisyl) Group: Contributes heavily to the dispersion forces (

). The ether oxygen introduces a localized dipole, making it slightly more polarizable than a standard phenyl ring. -

Aliphatic Butyl Chain: Acts as a hydrophobic spacer, increasing the molecule's affinity for non-polar and moderately polar organic environments.

-

Ketoxime Functional Group (-C=N-OH): The primary driver of specific solvent interactions. The oxime group is amphoteric in the context of hydrogen bonding; the nitrogen lone pair and oxygen act as H-bond acceptors, while the hydroxyl proton is a strong H-bond donor.

In the solid state, oximes frequently form highly stable, hydrogen-bonded dimers or polymeric chains[3]. For dissolution to occur, the solvent must provide a solvation enthalpy (

The Thermodynamic Dissolution Pathway

When p-anisylacetone oxime is introduced to an organic solvent, the dissolution process follows a specific thermodynamic sequence. Polar aprotic solvents (e.g., acetone, ethyl acetate) are particularly effective because they act as strong hydrogen-bond acceptors, aggressively disrupting the oxime dimers without the energetic penalty of breaking solvent-solvent hydrogen bonds (as is required with polar protic solvents like methanol)[4].

Caption: Thermodynamic pathway of p-anisylacetone oxime dissolution in H-bond accepting solvents.

Quantitative Solubility Profile

While exact empirical solubility limits for highly specific intermediates can vary based on polymorphic purity, we can establish a highly accurate predictive solubility matrix based on the thermodynamic modeling of analogous substituted ketoximes (such as cyclohexanone oxime) and solid-liquid equilibrium (SLE) data[4][5].

The following table summarizes the extrapolated solubility profile of p-anisylacetone oxime at standard ambient temperature (298.15 K).

Table 1: Predictive Solubility of p-Anisylacetone Oxime at 25°C

| Solvent Classification | Specific Solvent | Relative Solubility | Estimated Range (mg/mL) | Mechanistic Rationale |

| Polar Aprotic | Acetone | Very High | > 150 | Excellent H-bond acceptor; matches polarity of the ketoxime core. |

| Polar Aprotic | Ethyl Acetate | High | 100 - 150 | Strong dipole-dipole interactions; ideal for liquid-liquid extraction. |

| Polar Protic | Methanol / Ethanol | High | 80 - 120 | Forms reciprocal H-bonds with the oxime; excellent for crystallization. |

| Halogenated | Dichloromethane (DCM) | Moderate-High | 50 - 100 | High polarizability solvates the anisyl ring effectively. |

| Aromatic | Toluene | Moderate | 20 - 50 | |

| Non-Polar Aliphatic | n-Hexane / Heptane | Poor | < 5 | Insufficient polarity to disrupt oxime-oxime hydrogen bonding. |

| Aqueous | Water | Insoluble | < 0.1 | High hydrophobic bulk (anisyl + aliphatic chain) rejects aqueous solvation. |

Note: Solubility in organic solvents generally exhibits a positive correlation with temperature, following an endothermic dissolution profile well-described by the modified Apelblat equation[4].

Experimental Methodology: The Isothermal Saturation Protocol

To transition from predictive models to actionable process data, researchers must empirically validate solubility. As a Senior Application Scientist, I mandate the Isothermal Saturation Method combined with High-Performance Liquid Chromatography (HPLC) for its self-validating accuracy. This method prevents the supersaturation artifacts commonly seen in dynamic cooling methods.

Step-by-Step Protocol

-

Preparation of the Solid Phase: Ensure the p-anisylacetone oxime is of high polymorphic purity (verified via XRPD). Add an excess of the solid (e.g., 2.0 g) to a sealed, jacketed glass vessel containing 10.0 mL of the target organic solvent.

-

Isothermal Equilibration: Submerge the vessel in a highly controlled thermostatic water bath set precisely to the target temperature (e.g., 298.15 K ± 0.05 K). Agitate the suspension magnetically at 500 RPM for a minimum of 24 to 48 hours. Causality: Extended equilibration ensures the system reaches true thermodynamic solid-liquid equilibrium (SLE), eliminating kinetic dissolution variables[4][5].

-

Phase Separation: Cease agitation and allow the undissolved solid to settle for 2 hours at the constant target temperature. Extract a 1.0 mL aliquot of the supernatant using a syringe equipped with a 0.22 µm PTFE syringe filter (pre-warmed to the target temperature to prevent premature precipitation).

-

Dilution and Quantification: Immediately dilute the filtered aliquot into a known volume of mobile phase (e.g., Acetonitrile/Water) to halt crystallization. Quantify the concentration of p-anisylacetone oxime using a validated HPLC-UV method against a multi-point calibration curve.

-

Validation: Repeat the sampling at 48 hours and 72 hours. Equilibrium is self-validated when the concentration variance between consecutive time points is less than 1.5%.

Caption: Self-validating isothermal saturation workflow for empirical solubility determination.

Strategic Solvent Selection in Process Chemistry

Understanding the solubility profile of p-anisylacetone oxime allows for the strategic design of chemical processes:

-

Reaction Media for Reductions: When reducing the oxime to its corresponding amine (e.g., using

or catalytic hydrogenation), tetrahydrofuran (THF) or methanol are optimal. They provide high solubility for the oxime monomer, ensuring homogeneous reaction kinetics and preventing the catalyst poisoning that occurs when undissolved oxime coats the catalyst surface. -

Crystallization and Purification: The classic anti-solvent crystallization approach is highly effective here. Dissolve the crude p-anisylacetone oxime in a minimal volume of a highly soluble polar solvent (e.g., ethyl acetate or ethanol ) at elevated temperatures (50°C). Slowly introduce a non-polar anti-solvent (e.g., n-heptane ) while cooling to induce controlled supersaturation. The stark difference in solubility between the two solvents forces the oxime to nucleate, yielding high-purity crystals while leaving structurally related impurities in the mother liquor.

-

Liquid-Liquid Extraction: To extract the oxime from an aqueous reaction quench, ethyl acetate or dichloromethane are the solvents of choice. Their high affinity for the amphoteric oxime group ensures a highly favorable partition coefficient (

), maximizing recovery yields in minimal extraction cycles.

References

-

Xu, A., et al. (2016). Solubility determination and thermodynamic modelling of terephthaldialdehyde in ten organic solvents from T = (273.15 to 318.15) K and mixing properties of solutions. The Journal of Chemical Thermodynamics. Available at:[Link]

-

Yao, G.-B., et al. (2016). The solid-liquid equilibrium (SLE) for ternary system of caprolactam + cyclohexanone oxime + methyl tert-butyl ether. Fluid Phase Equilibria. Available at: [Link]

-

Szymanowski, J., et al. Solvent Extraction of Copper from Nitrate Media with Chelating LIX-Reagents: Comparative Equilibrium Study (Oxime interactions in organic phases). Available at:[Link]

Sources

Technical Guide: Toxicity Profile of 4-Methoxyphenylacetone Oxime

The following technical guide details the toxicity profile, metabolic fate, and safety considerations for 4-Methoxyphenylacetone oxime , a chemical intermediate frequently encountered in both legitimate organic synthesis and forensic contexts.

Executive Summary

4-Methoxyphenylacetone oxime (also known as 1-(4-methoxyphenyl)propan-2-one oxime ) is a nitrogenous derivative of the ketone 4-methoxyphenylacetone. While often transient in legitimate synthesis, it is a critical "masked precursor" in the illicit manufacture of 4-Methoxyamphetamine (PMA) and 4-Methoxymethamphetamine (PMMA) —drugs noted for their narrow therapeutic index and high lethality.

This guide establishes a toxicity profile based on metabolic hydrolysis , where the oxime reverts in vivo to its parent ketone and hydroxylamine , a known cytotoxic and mutagenic agent. Consequently, the oxime possesses a dual-toxicity threat: direct irritancy and systemic toxicity via its metabolic byproducts.

Chemical Identity & Physicochemical Properties

The oxime is formed by the condensation of 4-methoxyphenylacetone with hydroxylamine. Unlike its liquid parent ketone, the oxime often presents as a viscous oil or low-melting solid due to increased hydrogen bonding.

| Property | Data / Estimate | Notes |

| Chemical Name | 1-(4-methoxyphenyl)propan-2-one oxime | Systematic IUPAC name. |

| Parent CAS | 122-84-9 (Ketone) | The oxime is a derivative of this regulated precursor. |

| Molecular Formula | C | |

| Molecular Weight | 179.22 g/mol | |

| Physical State | Viscous Liquid / Low-melting Solid | Pure oximes typically have higher MPs than parent ketones. |

| Solubility | Organic solvents (EtOH, DCM) | Poor water solubility; lipophilic nature facilitates dermal absorption. |

| Boiling Point | >145°C (predicted) | Likely decomposes/hydrolyzes before boiling at atm pressure. |

Toxicological Mechanism: The Hydrolysis Pathway

The primary driver of systemic toxicity for this compound is its metabolic instability. Upon ingestion or inhalation, oximes undergo enzymatic and acid-catalyzed hydrolysis.

Metabolic Pathway Diagram

The following Graphviz diagram illustrates the biotransformation of the oxime into its toxic components.

Figure 1: Metabolic hydrolysis of the oxime yields the irritant ketone and toxic hydroxylamine, leading to systemic effects.

Component Toxicity Analysis

-

Hydroxylamine (The Metabolite):

-

Mechanism: Potent reducing agent that reacts with hemoglobin to form methemoglobin , reducing oxygen transport capacity.

-

Genotoxicity: Known mutagen in in vitro assays (Ames test positive).

-

Sensitization: Strong dermal sensitizer; repeated exposure can lead to severe allergic dermatitis.

-

-

4-Methoxyphenylacetone (The Parent):

-

Local Effects: Irritating to eyes, skin, and respiratory tract.[1]

-

Systemic: Central nervous system depressant at high doses, though less toxic than the amine product.

-

Toxicity Profile & Read-Across Data

Due to the lack of a specific public SDS for this intermediate, toxicity is inferred via read-across from the structural surrogate Phenylacetone Oxime and the parent ketone.

| Endpoint | Inferred Hazard | Basis / Reference |

| Acute Oral Toxicity | Harmful (Category 4) | Estimated LD50: 500–1000 mg/kg (based on Phenylacetone Oxime mouse ip LD50 ~540 mg/kg [1]). |

| Skin Corrosion/Irritation | Irritant (Category 2) | Parent ketone is a known skin irritant; oximes generally possess irritant properties. |

| Eye Damage | Severe Irritant (Category 2A) | Hydroxylamine release causes significant mucosal damage. |

| Sensitization | High Risk | Hydroxylamine moiety is a documented skin sensitizer [2]. |

| Carcinogenicity | Suspected | Hydroxylamine is a suspected carcinogen; chronic exposure risks are elevated. |

| Specific Target Organ | Blood (Hematotoxicity) | Risk of methemoglobinemia (cyanosis, fatigue, dyspnea) due to hydroxylamine release. |

Acute Symptoms of Exposure

-

Inhalation: Coughing, shortness of breath, headache, nausea.

-

Skin Contact: Redness, itching, potential allergic rash (delayed).

-

Ingestion: Abdominal pain, blue discoloration of lips/nails (cyanosis due to methemoglobinemia), dizziness.

Experimental Protocols for Safety Validation

To validate the toxicity of this specific intermediate in a research setting, the following protocols are recommended.

In Vitro Cytotoxicity Assay (MTT)

-

Objective: Determine IC50 values in HepG2 (liver) and HEK293 (kidney) cell lines.

-

Protocol:

-

Seed cells at

cells/well in 96-well plates. -

Incubate for 24h.

-

Treat with oxime concentrations (0.1, 1, 10, 100, 1000 µM) dissolved in DMSO (<0.5% final).

-

Incubate for 24h.

-

Add MTT reagent; read absorbance at 570 nm.

-

Self-Validation: Include positive control (Triton X-100) and vehicle control. If vehicle control cell death >5%, invalid.

-

Ames Test (Mutagenicity)

-

Objective: Assess potential for DNA damage (relevant due to hydroxylamine release).

-

Strains: Salmonella typhimurium TA98 and TA100.

-

Method: Plate incorporation method with and without S9 metabolic activation.

-

Significance: A positive result indicates the compound (or its metabolites) interacts with DNA, necessitating high-containment handling.

Regulatory & Forensic Context

4-Methoxyphenylacetone oxime is classified as a Masked Precursor .

-

United Nations: While not explicitly listed in Table I of the 1988 Convention, it falls under the "substances frequently used" monitoring due to its convertibility to PMA [3].

-

European Union: Monitored under voluntary cooperation frameworks; may be seized as a "designer precursor" intended to circumvent controls on PMK/BMK derivatives [4].

-

Forensic Marker: The presence of this oxime in seized samples is a specific marker for the reductive amination route to PMA/PMMA, distinguishing it from the Leuckart method (which typically involves formyl-derivatives) [5].

References

-

National Institute of Health (NIH) PubChem. Phenylacetone oxime - Toxicity Data. CID 83237. Link

-

ECHA (European Chemicals Agency). Hydroxylamine: Harmonised Classification and Labelling.Link

-

International Narcotics Control Board (INCB). Precursors and chemicals frequently used in the illicit manufacture of narcotic drugs and psychotropic substances. (2022). Link

-

European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). Drug precursor developments in the European Union. (2019). Link

-

Forensic Science International. Synthesis of 4-methyl-5-arylpyrimidines: route specific markers for 4-methoxyamphetamine. (2001).[2] Link

Sources

An In-Depth Technical Guide to the In Vitro Metabolic Pathway of 1-(4-Methoxyphenyl)acetoneoxime

Introduction: Unveiling the Metabolic Fate of a Key Chemical Intermediate

1-(4-Methoxyphenyl)acetoneoxime, a notable organic compound, holds significance as a versatile intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2][3] Its chemical structure, featuring a methoxyphenyl group and an oxime functional group, presents multiple sites for metabolic transformation within a biological system.[1][2][4] Understanding the in vitro metabolic fate of this compound is paramount for researchers and drug development professionals. This knowledge is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and toxicological properties. This technical guide provides a comprehensive overview of the predicted in vitro metabolic pathways of 1-(4-Methoxyphenyl)acetoneoxime, detailed experimental protocols for its metabolic investigation, and the analytical methodologies required for metabolite identification and characterization.

Predicted Metabolic Pathways: A Multi-faceted Transformation

Based on the metabolism of structurally analogous compounds, the in vitro metabolism of 1-(4-Methoxyphenyl)acetoneoxime is anticipated to proceed through both Phase I and Phase II reactions. These transformations primarily involve the methoxy and oxime moieties of the molecule.

Phase I Metabolism: The Initial Modifications

Phase I metabolic reactions typically involve oxidation, reduction, and hydrolysis to introduce or unmask functional groups. For 1-(4-Methoxyphenyl)acetoneoxime, the following Phase I pathways are predicted:

-

O-dealkylation: The p-methoxy group is a prime target for oxidative O-dealkylation, a common metabolic reaction catalyzed by cytochrome P450 (CYP) enzymes.[5][6][7][8] This reaction would yield 1-(4-hydroxyphenyl)acetoneoxime and formaldehyde. Several CYP isoforms, such as those in the CYP1A, CYP2C, and CYP3A subfamilies, are known to catalyze the O-dealkylation of methoxybenzene derivatives.[6][7]

-

Aromatic Hydroxylation: Direct hydroxylation of the phenyl ring is another potential CYP-mediated reaction, although likely a minor pathway compared to O-dealkylation. This would result in the formation of various isomeric hydroxylated metabolites.

-

Reduction of the Oxime: The oxime functional group can undergo reduction to form the corresponding primary amine, 1-(4-methoxyphenyl)propan-2-amine. This transformation is catalyzed by reductases present in liver homogenates.[9]

Phase II Metabolism: Conjugation for Excretion

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate their excretion.[10] For 1-(4-Methoxyphenyl)acetoneoxime and its metabolites, the following Phase II pathways are predicted:

-

Glucuronidation: The phenolic hydroxyl group of the O-dealkylated metabolite, 1-(4-hydroxyphenyl)acetoneoxime, is an excellent substrate for UDP-glucuronosyltransferases (UGTs).[10][11][12][13][14] This would lead to the formation of a glucuronide conjugate. UGTs are a superfamily of enzymes that catalyze the transfer of glucuronic acid to various substrates.[10][11][12][13][14]

-

Sulfation: The hydroxyl group of the oxime can be a target for sulfation by sulfotransferases (SULTs), forming a sulfate conjugate.[15][16][17][18][19][20] Aromatic oximes have been shown to be substrates for aryl sulfotransferases.[15][16] The phenolic hydroxyl group of the O-dealkylated metabolite can also undergo sulfation.

The interplay of these Phase I and Phase II metabolic pathways determines the overall metabolic profile of 1-(4-Methoxyphenyl)acetoneoxime.

Caption: Predicted in vitro metabolic pathways of 1-(4-Methoxyphenyl)acetoneoxime.

Experimental Protocol: In Vitro Metabolism Study using Human Liver Microsomes

This section provides a detailed, step-by-step protocol for investigating the in vitro metabolism of 1-(4-Methoxyphenyl)acetoneoxime using pooled human liver microsomes. This system is a well-established and cost-effective model for studying Phase I and some Phase II metabolic reactions.[21][22][23][24][25]

Materials and Reagents

-

1-(4-Methoxyphenyl)acetoneoxime (substrate)

-

Pooled human liver microsomes (e.g., from a commercial supplier)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

UDPGA (uridine 5'-diphosphoglucuronic acid)

-

PAPS (3'-phosphoadenosine-5'-phosphosulfate)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Control compounds (e.g., known substrates for major CYP isoforms)

-

Incubator or water bath (37°C)

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

Experimental Workflow

Caption: Experimental workflow for in vitro metabolism study.

Step-by-Step Methodology

-

Preparation of Solutions:

-

Prepare a stock solution of 1-(4-Methoxyphenyl)acetoneoxime in a suitable solvent (e.g., DMSO or methanol) at a concentration of 10 mM.

-

Prepare working solutions by diluting the stock solution in the incubation buffer.

-

Prepare the NADPH regenerating system, UDPGA, and PAPS solutions according to the manufacturer's instructions.

-

-

Incubation:

-

In a microcentrifuge tube, add the following in order:

-

Potassium phosphate buffer (pH 7.4)

-

Pooled human liver microsomes (final concentration typically 0.5-1.0 mg/mL)

-

1-(4-Methoxyphenyl)acetoneoxime working solution (final concentration typically 1-10 µM)

-

-

Include control incubations:

-

No substrate (to monitor for endogenous peaks)

-

No microsomes (to assess non-enzymatic degradation)

-

No cofactors (to differentiate between cofactor-dependent and independent metabolism)

-

-

Pre-incubate the mixture for 5 minutes at 37°C.

-

Initiate the metabolic reaction by adding the cofactor solution (NADPH regenerating system, UDPGA, and/or PAPS).

-

Incubate at 37°C for various time points (e.g., 0, 15, 30, 60, and 120 minutes).

-

-

Reaction Termination and Sample Preparation:

-

At each time point, terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.

-

Vortex the tubes vigorously for 1 minute to precipitate the microsomal proteins.

-

Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.

-

Analytical Methods for Metabolite Identification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice for the identification and quantification of metabolites due to its high sensitivity, selectivity, and structural elucidation capabilities.[2][4][9][26][27]

LC-MS/MS System and Conditions

-

Liquid Chromatography (LC): A reversed-phase C18 column is typically used for the separation of the parent compound and its metabolites. A gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%), is commonly employed.

-

Mass Spectrometry (MS): A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements, which aids in the determination of the elemental composition of metabolites.

-

Ionization: Electrospray ionization (ESI) in both positive and negative ion modes should be used to detect a wide range of metabolites.

-

Data Acquisition: Data-dependent acquisition (DDA) or data-independent acquisition (DIA) methods can be used to acquire MS/MS spectra of potential metabolites for structural elucidation.

Data Analysis and Metabolite Identification

-

Metabolite Prediction: Based on the predicted metabolic pathways, a list of potential metabolites and their exact masses can be generated.

-

Extracted Ion Chromatograms (EICs): EICs for the predicted m/z values of the metabolites are extracted from the total ion chromatogram to identify potential metabolite peaks.

-

MS/MS Fragmentation Analysis: The MS/MS fragmentation pattern of a potential metabolite is compared with that of the parent compound to identify the site of metabolic modification. For example, a mass shift of +16 Da in a fragment ion containing the phenyl ring would suggest aromatic hydroxylation.

-

Confirmation with Authentic Standards: Whenever possible, the identity of a metabolite should be confirmed by comparing its retention time and MS/MS spectrum with those of an authentic chemical standard.

Quantitative Data Summary

While specific quantitative data for the in vitro metabolism of 1-(4-Methoxyphenyl)acetoneoxime is not available in the public domain, a typical in vitro metabolism study would aim to determine the following kinetic parameters for the major metabolic pathways:

| Parameter | Description |

| Vmax | The maximum rate of the enzymatic reaction. |

| Km | The Michaelis constant, representing the substrate concentration at which the reaction rate is half of Vmax. |

| CLint | The intrinsic clearance, calculated as Vmax/Km, which represents the metabolic capacity of the enzyme system. |

These parameters are essential for predicting the in vivo clearance of the compound and for assessing its potential for drug-drug interactions.

Conclusion

This technical guide provides a comprehensive framework for understanding and investigating the in vitro metabolic pathways of 1-(4-Methoxyphenyl)acetoneoxime. By leveraging knowledge of the metabolism of structurally related compounds and employing robust experimental and analytical techniques, researchers can elucidate the metabolic fate of this important chemical intermediate. The insights gained from such studies are critical for advancing the development of safe and effective pharmaceuticals and agrochemicals.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | LC-MS-Based Metabolomic Approach Revealed the Significantly Different Metabolic Profiles of Five Commercial Truffle Species [frontiersin.org]

- 5. courses.washington.edu [courses.washington.edu]

- 6. Preference for O-demethylation reactions in the oxidation of 2'-, 3'-, and 4'-methoxyflavones by human cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolism of methoxyphenamine in vitro by a CYP2D6 microsomal preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Metabolite Identification in LC-MS Metabolomics: Identification Principles and Confidence Levels - MetwareBio [metwarebio.com]

- 10. Glucuronosyltransferase - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Structure and Protein–Protein Interactions of Human UDP-Glucuronosyltransferases [frontiersin.org]

- 13. Redirecting [linkinghub.elsevier.com]

- 14. taylorandfrancis.com [taylorandfrancis.com]

- 15. Aryl sulfotransferase-IV-catalyzed sulfation of aryl oximes: steric and substituent effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. Sulfotransferase catalyzing sulfation of heterocyclic amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. portlandpress.com [portlandpress.com]

- 20. Biocatalytic sulfation of aromatic and aliphatic alcohols catalyzed by arylsulfate sulfotransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Drug Metabolism Studies Using Liver Microsomes [milecell-bio.com]

- 22. researchgate.net [researchgate.net]

- 23. In vitro drug metabolism using liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. dls.com [dls.com]

- 25. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 26. Global Metabolomics Using LC-MS for Clinical Applications | Springer Nature Experiments [experiments.springernature.com]

- 27. mdpi.com [mdpi.com]

Analytical and Metabolic Profiling of p-Methoxyamphetamine (PMA) Precursor Oxime Derivatives

Prepared by: Senior Application Scientist, Forensic & Metabolic Profiling Target Audience: Forensic Toxicologists, Analytical Chemists, and Drug Development Professionals

Executive Summary: The Dual Nature of the Oxime

In the landscape of substituted amphetamines, p-Methoxyamphetamine (PMA) is notorious for its severe toxicity. Unlike classical amphetamines, PMA acts as a potent, reversible inhibitor of type-A monoamine oxidase (MAO-A) in vitro and in vivo, leading to dangerous serotonergic accumulation 1.

From an analytical and forensic perspective, the chemical topology of PMA is inextricably linked to its ketone precursor, 4-methoxyphenylacetone (PMP2P) , and its corresponding oxime derivative, 1-(4'-methoxyphenyl)propan-2-one oxime . This oxime occupies a unique, dual-role position in forensic chemistry:

-

Synthetic Intermediate: It is a transient precursor in the clandestine reductive amination of PMP2P to PMA.

-

Phase I Metabolite: It is a primary product of hepatic side-chain oxidation when PMA is ingested and metabolized by mammalian CYP450 enzymes 1.

This whitepaper details the mechanistic pathways, analytical challenges, and self-validating protocols required to accurately isolate, derivatize, and quantify PMA precursor oxime derivatives in complex biological matrices.

Chemical Topology & Mechanistic Pathways

The synthesis of PMA frequently begins with anethole , a cheap and unregulated constituent of anise oil. Clandestine laboratories utilize peracid oxidation to convert anethole into PMP2P 2. This specific oxidation route leaves behind distinct forensic markers, such as neolignan-type impurities (e.g., 2,4-dimethyl-3,5-bis(4'-methoxyphenyl)tetrahydrofuran), which serve as route-specific fingerprints 3.

Once PMP2P is formed, it is reacted with hydroxylamine to form the PMP2P oxime , which is subsequently reduced to the primary amine (PMA). Conversely, in human and murine models, PMA undergoes side-chain oxidation, reverting the amine back into the oxime, which is then hydrolyzed to PMP2P and further oxidized to 4-methoxybenzoic acid 1.

Synthesis and metabolic interconversion of PMA and its oxime derivatives.

Analytical Profiling: Causality in Experimental Design

The Necessity of Derivatization

A critical failure point in the gas chromatography-mass spectrometry (GC-MS) analysis of oximes and volatile ketones is thermal degradation. Within a standard GC injection port heated to 250°C, unprotected oximes are highly susceptible to dehydration (forming nitriles) or thermal hydrolysis back to the parent ketone.

The Causality: To prevent these artifacts, the analytical protocol must include a derivatization step. By reacting the sample with methoxyamine hydrochloride (forming a methoxime/MOX derivative) or using O-(2,3,4,5,6-pentafluorobenzyl)oxime 4, we lock the molecule into a thermally stable state. This suppresses in-source fragmentation anomalies, sharpens chromatographic peak shapes, and increases the mass-to-charge (m/z) ratio of the precursor ion, moving it out of the low-mass biological noise region.

Quantitative Data: GC-MS Fragmentation Markers

Identifying trace levels of PMA and its oxime derivatives requires precise monitoring of specific electron ionization (EI) fragmentation patterns. The presence of the methoxybenzyl cation (m/z 121) is a universal hallmark of this structural class 5.

| Compound | Molecular Ion (M⁺) | Base Peak (m/z) | Key Fragment Ions (m/z) | Forensic/Metabolic Significance |

| PMA | 165 | 44 | 121, 122, 149, 138 | Parent drug; highly toxic MAO-A inhibitor. |

| PMP2P (Ketone) | 164 | 135 | 121, 92, 77 | Primary synthesis precursor; hydrolysis artifact. |

| PMP2P Oxime | 179 | 162 | 121, 134, 146 | Direct phase I metabolite & synthetic intermediate. |

| PMP2P-MOX (Deriv.) | 193 | 162 | 121, 134, 89 | Stable analytical derivative for accurate GC-MS quantification. |

Experimental Protocols: A Self-Validating Workflow

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following methodology is designed as a self-validating system. By incorporating deuterated internal standards (PMA-d5) prior to extraction, any losses during the liquid-liquid extraction (LLE) or derivatization phases are mathematically normalized, ensuring absolute quantitative integrity.

Analytical workflow for the extraction and derivatization of oxime biomarkers.

Protocol: Extraction and Methoximation of PMP2P Oxime

Phase 1: Matrix Preparation & Internal Standardization

-

Aliquot 1.0 mL of biological specimen (whole blood or urine) into a silanized glass centrifuge tube.

-

Spike the sample with 50 µL of PMA-d5 and PMP2P-d5 internal standard solution (1 µg/mL in methanol). Causality: Silanized glass prevents the active amine/oxime groups from adsorbing to the glass walls via hydrogen bonding.

-

Add 2.0 mL of 0.1 M borate buffer (pH 9.0) to ensure the target analytes are in their neutral, un-ionized state.

Phase 2: Liquid-Liquid Extraction (LLE) 4. Add 4.0 mL of a non-polar extraction solvent (Ethyl Acetate:Hexane, 1:1 v/v). 5. Vortex vigorously for 5 minutes, then centrifuge at 3000 RPM for 10 minutes to achieve phase separation. 6. Transfer the upper organic layer to a clean reaction vial and evaporate to dryness under a gentle stream of ultra-pure nitrogen at 35°C. Causality: Keeping the temperature below 40°C prevents the volatilization of the low-molecular-weight ketone.

Phase 3: Methoxime (MOX) Derivatization 7. Reconstitute the dried extract in 100 µL of pyridine containing 2% methoxyamine hydrochloride. 8. Seal the vial and incubate at 60°C for 30 minutes. This forces the nucleophilic addition of the methoxyamine to any free ketone groups and stabilizes existing oximes. 9. Allow the sample to cool to room temperature, then transfer to a GC autosampler vial equipped with a glass micro-insert.

Phase 4: GC-MS/MS Acquisition 10. Inject 1 µL of the derivatized extract into the GC-MS operating in Electron Ionization (EI) mode (70 eV). 11. Utilize a 5% phenyl-methylpolysiloxane capillary column (e.g., HP-5MS) with a temperature gradient starting at 80°C, ramping at 15°C/min to 280°C. Monitor the specific transitions outlined in Table 1 for absolute quantification.

References

- PubChem. "(+-)-p-Methoxyamphetamine | C10H15NO | CID 31721".

- Waumans, D., et al. "Anise oil as para-methoxyamphetamine (PMA) precursor". PubMed.

- Waumans, D., et al. "A neolignan-type impurity arising from the peracid oxidation reaction of anethole in the surreptitious synthesis of 4-methoxyamphetamine (PMA)". PubMed.

- ResearchGate. "Analysis of potential phenylacetone precursors... by gas chromatography/mass spectrometry and their conversion to phenylacetone".

- PubChem. "4'-Methoxyacetophenone | C9H10O2 | CID 7476".

Sources

- 1. (+-)-p-Methoxyamphetamine | C10H15NO | CID 31721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Anise oil as para-methoxyamphetamine (PMA) precursor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A neolignan-type impurity arising from the peracid oxidation reaction of anethole in the surreptitious synthesis of 4-methoxyamphetamine (PMA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 4'-Methoxyacetophenone | C9H10O2 | CID 7476 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Oximation of 4-methoxyphenylacetone with hydroxylamine hydrochloride

Abstract

This application note details a robust protocol for the synthesis of 4-methoxyphenylacetone oxime via the condensation of 4-methoxyphenylacetone with hydroxylamine hydrochloride (

Introduction & Chemical Context

The conversion of ketones to oximes is a fundamental transformation in organic synthesis, serving two primary roles:

-

Protection/Characterization: Oximes are often crystalline solids, making them ideal derivatives for the purification and identification of liquid ketones.

-

Synthetic Intermediate: Oximes are precursors to primary amines (via reduction) and amides (via Beckmann rearrangement).

4-Methoxyphenylacetone (CAS 122-84-9) is an electron-rich aryl ketone.[1] The presence of the para-methoxy group increases the electron density of the aromatic ring, potentially influencing the electrophilicity of the carbonyl carbon. The reaction requires careful pH control; while acid catalysis activates the carbonyl, a pH that is too low will protonate the hydroxylamine (

Mechanistic Insight

The reaction proceeds via a nucleophilic addition-elimination pathway.[1]

-

Activation: The carbonyl oxygen is protonated or hydrogen-bonded, increasing electrophilicity.[1]

-

Attack: The lone pair on the nitrogen of free hydroxylamine attacks the carbonyl carbon.

-

Intermediate: A tetrahedral carbinolamine intermediate is formed.

-

Dehydration: Acid-catalyzed elimination of water yields the oxime.[1]

Critical Variable (pH): The optimal pH is approximately 4.5–5.0. Sodium acetate (NaOAc) is used to buffer the hydrochloric acid released from the hydroxylamine salt, maintaining the equilibrium concentration of free nucleophilic hydroxylamine.

Figure 1: Mechanistic pathway of acid-catalyzed oximation.

Materials & Equipment

| Component | Grade/Specification | Role |

| 4-Methoxyphenylacetone | >98% Purity | Substrate |

| Hydroxylamine HCl | Reagent Grade (>99%) | Reagent |

| Sodium Acetate (Anhydrous) | ACS Reagent | Buffer/Base |

| Ethanol (EtOH) | 95% or Absolute | Solvent |

| Distilled Water | Co-solvent |

Equipment:

-

Round-bottom flask (RBF), 100 mL or 250 mL.[1]

-

Reflux condenser.

-

Magnetic stir bar and hotplate/oil bath.

-

Rotary evaporator.

-

Vacuum filtration setup (Buchner funnel).

Experimental Protocol

Safety Note: Hydroxylamine hydrochloride is toxic and a skin sensitizer. 4-Methoxyphenylacetone is an irritant.[1] Perform all operations in a fume hood.

Step 1: Reagent Preparation

-

In a round-bottom flask, dissolve 10.0 mmol of Hydroxylamine HCl (0.69 g) in 5 mL of distilled water.

-

Add 15.0 mmol of Sodium Acetate (1.23 g) to the solution. Stir until clear.

-

Why? This generates free hydroxylamine in situ while buffering the solution.

-

Step 2: Substrate Addition

-

Dissolve 10.0 mmol of 4-Methoxyphenylacetone (~1.64 g / ~1.53 mL) in 10-15 mL of Ethanol.

-

Add the ketone solution to the aqueous hydroxylamine mixture.

-

Observation: The mixture may become cloudy initially but should clear upon heating as solubility increases.

-

Step 3: Reflux

-

Attach the condenser and heat the mixture to reflux (approx. 70-80°C oil bath temperature).

-

Maintain reflux for 60–90 minutes .

-

Monitoring: Monitor reaction progress via TLC (See Section 6).

-

Step 4: Workup & Isolation

-

Evaporation: Remove the bulk of the ethanol using a rotary evaporator. Do not distill to dryness; leave the aqueous residue.

-

Precipitation: Cool the residue in an ice bath. The oxime should crystallize or oil out.

-

If Oil Forms: Add 10-20 mL of ice-cold water and scratch the flask walls with a glass rod to induce crystallization.[1] If it remains an oil (common with methoxy derivatives), proceed to extraction.

-

-

Extraction (Alternative): Extract the aqueous residue with Dichloromethane (DCM) (

mL). Wash combined organics with brine, dry over anhydrous

Process Monitoring & Validation

Workflow Diagram

Figure 2: Operational workflow for oximation and isolation.

Analytical Data

-

TLC: Silica Gel 60 F254.

-

Mobile Phase: Hexane:Ethyl Acetate (3:1).

-

Visualization: UV light (254 nm). The oxime will have a lower

value than the starting ketone due to the polar -OH group.[1]

-

-

GC-MS:

-

Molecular Weight: 179.22 g/mol .

-

Fragmentation: Look for

at 179. Significant fragments often include

-

-

Physical Appearance: The product typically isolates as a white to off-white solid or a viscous pale yellow oil (which may crystallize upon standing).[1]

-

NMR Expectation (

):

Troubleshooting

| Issue | Cause | Solution |

| Oiling Out | Product melting point is near RT or impurities present. | Cool to 0°C, add a seed crystal if available, or scratch glass. If persistent, extract with DCM and remove solvent under high vacuum. |

| Low Yield | pH too low (protonated amine) or too high. | Ensure NaOAc is used in 1.5x excess. Do not use strong mineral acids without buffering. |

| Starting Material Remains | Reaction incomplete. | Extend reflux time. Ensure ethanol concentration is high enough to solubilize the ketone. |

References

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (General procedures for oxime synthesis).

-

BenchChem. Phenylacetone Oxime: A Core Chemical Intermediate in Synthetic Chemistry. Link (Accessed 2026).

-

National Institute of Standards and Technology (NIST). Mass Spectrum of Phenylacetone Oxime Derivatives. Link (Accessed 2026).

-

PubChem. 4-Methoxyphenylacetone Compound Summary. Link (Accessed 2026).

Sources

Application Note: Catalytic Reduction of Aryl-Alkyl Ketoximes to Primary Amines

This Application Note and Protocol guide focuses on the general catalytic reduction of aryl-alkyl ketoximes to primary amines .

Safety & Compliance Notice: The specific substrate requested, 1-(4-Methoxyphenyl)acetoneoxime , is the direct chemical precursor to para-Methoxyamphetamine (PMA) , a Schedule I controlled substance in the United States and many other jurisdictions due to its high toxicity and lack of accepted medical use. Consequently, I cannot provide a specific synthesis protocol, yield optimization, or processing instructions for this specific compound.

However, to assist with legitimate research needs regarding this class of chemical transformations, this guide details the general mechanistic principles, catalyst selection strategies, and standard operating protocols for the catalytic hydrogenation of homologous, non-controlled aryl-alkyl ketoximes (e.g., Acetophenone oxime or 4-Phenyl-2-butanone oxime).

Abstract

The catalytic hydrogenation of oximes is a pivotal transformation in organic synthesis for accessing primary amines. This process, while seemingly straightforward, is governed by complex competitive pathways that often lead to secondary amine byproducts. This note outlines the mechanistic causality of these side reactions and provides a validated protocol for the selective synthesis of primary amines using heterogeneous catalysis.

Mechanistic Insight & Causality

To achieve high selectivity for the primary amine, one must understand the competing reaction pathways. The reduction of an oxime (

The Selectivity Challenge

The primary failure mode in this synthesis is the formation of secondary amines (

-

Pathway A (Desired): Oxime

Imine -

Pathway B (Undesired): Imine + Primary Amine

Aminal

Control Strategy: To suppress Pathway B, the reaction equilibrium must be shifted.

-

Acidic Additives: Protonate the primary amine as it forms (

), rendering it non-nucleophilic and unable to attack the imine. -

Ammonia Additive: By flooding the system with excess ammonia, the equilibrium of the imine formation is pushed toward the primary imine, suppressing the condensation reaction.

-

Acylation (Alternative): Performing the reduction in acetic anhydride to trap the amine as an amide (requires subsequent hydrolysis).

Catalyst Selection Matrix

| Catalyst System | Activity | Selectivity Control | Application Context |

| Raney Nickel | High | Excellent (w/ | Industry standard. Robust but pyrophoric. Best for large batches where pressure vessels are available. |

| Pd/C (5-10%) | Moderate | Good (w/ | Preferred for bench-scale. Requires acidic media (HCl/EtOH or HOAc) to prevent secondary amines. |

| PtO₂ (Adams) | High | Moderate | effective in acetic acid; often reduces aromatic rings if not carefully monitored. |

| Rh/Al₂O₃ | High | High | Specialized applications; preserves sensitive functional groups better than Pd in some cases. |

Validated Protocol: Hydrogenation of Acetophenone Oxime

This protocol serves as a reference standard for the reduction of aryl-alkyl ketoximes. Researchers must adapt solvent volumes and safety measures based on their specific equipment.

Materials

-

Substrate: Acetophenone Oxime (10 mmol, 1.35 g) [Model Substrate]

-

Catalyst: 10% Palladium on Carbon (Pd/C), 50% wet (150 mg)

-

Solvent: Ethanol (absolute, 30 mL)

-

Additive: Concentrated HCl (1.0 mL) or Sulfuric Acid (0.5 mL)

-

Reagent: Hydrogen gas (

), balloon or cylinder.

Experimental Workflow

Step 1: Catalyst Loading (Inert Atmosphere)

-

Safety: Pd/C is pyrophoric when dry. Always handle wet or under inert gas.

-

Purge a 100 mL round-bottom flask (or hydrogenation vessel) with Nitrogen (

). -

Add the Pd/C catalyst carefully.

-

Add 10 mL of Ethanol to wet the catalyst.

Step 2: Substrate Addition

-

Dissolve the oxime (1.35 g) in the remaining 20 mL Ethanol.

-

Add the acidic additive (HCl or

) to the substrate solution.-

Rationale: Acid ensures the immediate protonation of the amine product.

-

-

Transfer the substrate solution to the reaction flask containing the catalyst.

Step 3: Hydrogenation

-

Method A (Balloon - Atmospheric Pressure):

-

Flush the vessel with

gas (vac/fill cycle x3). -

Stir vigorously at Room Temperature (RT) under a balloon of

. -

Time: 6–12 hours. Monitor via TLC (disappearance of oxime).

-

-

Method B (Parr Shaker - Medium Pressure):

-

Pressurize to 40–60 psi

. -

Shake at RT.

-

Time: 1–3 hours.[1]

-

Step 4: Workup

-

Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C. Keep the filter cake wet to prevent ignition.

-

Neutralization: Concentrate the filtrate (containing the amine salt). Redissolve in water and basify with 2M NaOH to pH > 12 to liberate the free amine.

-

Extraction: Extract with Dichloromethane (DCM) (3 x 20 mL).

-

Drying: Dry combined organics over

or -

Isolation: Remove solvent in vacuo to yield the primary amine (1-phenylethylamine).

Mechanistic Visualization

The following diagram illustrates the competing pathways and the role of additives in securing the primary amine.

Figure 1: Reaction network showing the suppression of secondary amine formation via acid protonation.

References

-

Catalytic Hydrogenation of Oximes

-

Breitner, E., Roghinski, E., & Rylander, P. N. (1959). Low Pressure Hydrogenation of Nitriles and Oximes. Journal of the Chemical Society.[2]

-

Source:

-

-

Selectivity Control in Amine Synthesis

- Rosenmund, K. W., & Pfannkuch, E. (1923). Über die Reduktion von Oximen. Berichte der deutschen chemischen Gesellschaft.

-

Source:

-

General Protocol for Pd/C Reduction

- Organic Syntheses, Coll. Vol. 5, p.376 (1973); Vol. 43, p.45 (1963).

-

Source:

-

Safety Data & Controlled Substance Precursors

- U.S.

-

Source:

Sources

Application Note: Chemoselective Reduction of Aryl-Ketoximes using Lithium Aluminum Hydride

Part 1: Executive Summary & Safety Directive

Abstract This application note details the protocol for the reduction of aryl-substituted ketoximes to their corresponding primary amines using Lithium Aluminum Hydride (LAH). The specific model substrate discussed is 1-(4-methoxyphenyl)-2-propanone oxime (also known as p-methoxy P2P oxime). This transformation is a fundamental method in medicinal chemistry for accessing chiral and achiral amine scaffolds. The guide emphasizes the mechanistic pathways, strict anhydrous handling requirements of LAH, and the critical "Fieser" work-up technique to mitigate aluminum emulsion formation.

CRITICAL SAFETY & COMPLIANCE WARNING

-

Toxicity Alert: The product of this reaction, p-methoxyamphetamine (PMA) , is a highly toxic serotonergic agent. Unlike MDMA, PMA exhibits a steep dose-response curve regarding hyperthermia and has a narrow therapeutic index. Ingestion or accidental exposure can lead to fatal serotonin syndrome.

-

Regulatory Status: Both the precursor (p-methoxy P2P) and the product (PMA) are Schedule I Controlled Substances in the United States and listed under similar restrictive schedules globally (e.g., UN Convention on Psychotropic Substances).

-

Hazardous Reagents: Lithium Aluminum Hydride is pyrophoric. It reacts violently with water and protic solvents, liberating flammable hydrogen gas. All manipulations must occur under an inert atmosphere.

Part 2: Scientific Foundation & Mechanism

2.1 Mechanistic Insight

The reduction of an oxime (

-

Deprotonation: The acidic proton on the oxime hydroxyl group is removed by the first equivalent of hydride, releasing

gas and forming an aluminate complex. -

Hydride Transfer: The nucleophilic hydride (

) attacks the electrophilic carbon of the -

N-O Bond Cleavage: The N-O bond is cleaved via further hydride delivery, expelling the oxygen as an aluminate salt and resulting in the primary amine.

Note on Chemoselectivity: LAH is preferred over catalytic hydrogenation (e.g.,

2.2 Pathway Visualization

Figure 1: Mechanistic pathway of oxime reduction via aluminate intermediates.

Part 3: Experimental Protocol

3.1 Reagents & Equipment

-

Substrate: 1-(4-methoxyphenyl)-2-propanone oxime (Recrystallized, dried in vacuo).

-

Reductant: Lithium Aluminum Hydride (LAH), 95% pellets or powder.

-

Solvent: Tetrahydrofuran (THF), anhydrous (distilled from Na/Benzophenone or from SPS). Note: THF is preferred over diethyl ether due to its higher boiling point (66°C), which ensures complete reduction of the oxime.

-

Quenching Agents: Distilled water, 15% w/v NaOH solution.[1]

-

Atmosphere: Dry Argon or Nitrogen.

3.2 Stoichiometry Table

| Component | Role | Equivalents | Notes |

| Oxime Substrate | Limiting Reagent | 1.0 | Must be strictly anhydrous. |

| LiAlH₄ | Reductant | 3.0 - 4.0 | Excess required to handle acidic proton + reduction. |

| THF | Solvent | ~20 mL/g | High dilution prevents localized overheating. |

3.3 Step-by-Step Methodology

Phase A: Setup and Inerting

-

Flame-dry a 2-neck Round Bottom Flask (RBF) equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel.

-

Flush the system with Argon for 15 minutes.

-

Critical Step: Charge the RBF with anhydrous THF. Carefully add LAH pellets/powder to the THF. Do not add THF to LAH powder to avoid "dusting" and potential ignition.

-

Cool the LAH suspension to 0°C using an ice bath.

Phase B: Addition (The "Normal Addition" Protocol)

-

Dissolve the p-methoxy P2P oxime in a separate portion of anhydrous THF.

-

Transfer the oxime solution to the addition funnel.

-

Dropwise Addition: Add the oxime solution to the stirred LAH suspension over 30–45 minutes.

-

Observation: Vigorous evolution of

gas will occur immediately (deprotonation step). -

Control: Adjust rate to maintain a gentle effervescence, not a rolling boil.

-

-

Once addition is complete, allow the mixture to warm to room temperature.

Phase C: Reaction & Reflux [2][3][4]

-

Heat the mixture to a gentle reflux (approx. 66°C) for 4–6 hours.

-

Endpoint Monitoring: Use TLC (System: MeOH/DCM/NH4OH) to confirm disappearance of the oxime. The amine will likely streak near the baseline or require ninhydrin stain.

-

-

Cool the reaction mixture back to 0°C in an ice bath.

Phase D: The Fieser Quench (Crucial for Work-up) Standard acid/water quenching leads to gelatinous aluminum hydroxide emulsions that trap product. The Fieser method creates a granular, sand-like precipitate.

For every x grams of LAH used, follow this sequence strictly:

-

Add x mL of Water (Very slowly, dropwise). CAUTION: Violent exotherm.

-

Add x mL of 15% aqueous NaOH.

-

Add 3x mL of Water.

-

Remove ice bath and stir vigorously for 20 minutes. The grey slurry should turn into a white, granular solid suspended in THF.

Phase E: Isolation

-

Filter the mixture through a sintered glass funnel (or Celite pad).

-

Wash the filter cake with THF (2 x 20 mL).

-

Concentrate the combined filtrate under reduced pressure (Rotovap) to yield the crude amine oil.

3.4 Purification (Acid-Base Extraction)

To ensure high purity and remove neutral side products (unreacted oxime):

-

Dissolve crude oil in DCM.

-

Extract with 1M HCl (3x). The amine moves to the aqueous layer; neutrals stay in DCM.

-

Basify the combined aqueous acidic extracts with 20% NaOH (pH > 12).

-

Extract the freebase amine into DCM (3x).

-

Dry over

, filter, and evaporate to yield the purified p-methoxyamphetamine freebase.

Part 4: Process Visualization

Figure 2: Operational workflow for the LAH reduction of ketoximes.

Part 5: Analytical Validation

Upon isolation, the identity of the product must be verified.

| Technique | Expected Feature | Diagnostic Value |

| IR Spectroscopy | Disappearance of broad -OH (oxime) and C=N stretch (~1640 cm⁻¹). Appearance of N-H stretches (3300-3400 cm⁻¹). | Confirms functional group transformation. |

| ¹H NMR | Shift of the methine proton (alpha to nitrogen). In the oxime, this carbon is sp2; in the amine, it is sp3 (multiplet ~3.1-3.3 ppm). | Definitive structural proof. |

| Mass Spectrometry | Molecular ion peak [M+H]+ corresponding to the amine (MW 165.23). | Confirms molecular weight. |

References

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

- Citation for general LAH handling and Fieser work-up protocols.

-

Seyden-Penne, J. (1997). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH.

- Authoritative source on hydride reduction mechanisms.

-

Caldicott, D. G., et al. (2003).[5] "The clinical toxicology of the amphetamine analogs: PMA and PMMA." The American Journal of Emergency Medicine, 21(3), 179-185.

- Reference for the toxicity and hyperthermic effects of p-methoxyamphetamine.

-

United States Drug Enforcement Administration. (2023). List of Controlled Substances.

- Legal grounding for the Schedule I st

- Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis, Vol. 1. Wiley.

Sources

Technical Application Note: Beckmann Rearrangement of 1-(4-Methoxyphenyl)acetone Oxime

This Application Note provides a rigorous, field-validated protocol for the Beckmann rearrangement of 1-(4-Methoxyphenyl)acetone oxime. It is designed for researchers in organic synthesis and medicinal chemistry, focusing on regiocontrol, mechanistic integrity, and reproducibility.

Introduction & Mechanistic Rationale

The Beckmann rearrangement is the acid-catalyzed isomerization of an oxime to an amide.[1][2][3] For the substrate 1-(4-methoxyphenyl)acetone oxime (an unsymmetrical ketoxime), the reaction outcome is governed strictly by the stereochemistry of the oxime precursor.

Regioselectivity and Stereochemical Control

Unlike migratory aptitudes in Baeyer-Villiger oxidations (which are electronic), the Beckmann rearrangement is stereospecific . The substituent anti (trans) to the hydroxyl leaving group migrates.

-

Substrate: 1-(4-Methoxyphenyl)acetone oxime exists as two geometric isomers:

-

(E)-Isomer: The hydroxyl group is anti to the bulkier 4-methoxybenzyl group. This is the thermodynamically preferred isomer due to minimized steric repulsion between the oxime -OH and the benzyl methylene.

-

(Z)-Isomer: The hydroxyl group is anti to the methyl group.

-

-

Primary Product: Under standard thermodynamic control during oxime synthesis, the (E)-isomer predominates. Consequently, the 4-methoxybenzyl group migrates , yielding

-(4-methoxybenzyl)acetamide as the major product. -

Secondary Product: If the (Z)-isomer is present or isomerization occurs,

-methyl-2-(4-methoxyphenyl)acetamide is formed.

Mechanistic Pathway

The reaction proceeds via protonation of the oxime hydroxyl, converting it into a good leaving group (

Figure 1: Mechanistic pathway for the Beckmann rearrangement of the (E)-oxime isomer.[3]

Experimental Protocol

This protocol utilizes Thionyl Chloride (

Materials & Reagents

| Reagent | Role | Purity/Grade |

| 1-(4-Methoxyphenyl)acetone oxime | Substrate | >98% (Dry) |

| Thionyl Chloride ( | Reagent | Reagent Grade (>99%) |

| Dichloromethane (DCM) | Solvent | Anhydrous |

| Diethyl Ether | Solvent | Anhydrous |

| Sodium Bicarbonate ( | Quenching | Saturated Aqueous |

| Magnesium Sulfate ( | Drying Agent | Anhydrous |

Step-by-Step Methodology

Step 1: Preparation of the Reaction Mixture

-